2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
The compound “2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a furan ring, a pyrrole ring, a triazole ring, a sulfanyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The presence of the furan, pyrrole, and triazole rings, along with the sulfanyl and acetamide groups, contribute to its unique chemical properties .Scientific Research Applications
Synthetic and Pharmacological Potential
Research on derivatives of 1,2,4-triazol demonstrates significant synthetic and pharmacological potential, highlighting the importance of studying new structures and their biological activities. The synthesis of pyrolin derivatives, including those similar to your compound, has shown promising anti-exudative properties, outperforming reference drugs in some cases. This suggests a potential for developing new, more effective treatments with reduced toxicity (Chalenko et al., 2019).
Antimicrobial and Antifungal Applications
Compounds with the 1,2,4-triazole ring system, closely related to the structure of your compound, have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies have found a variety of biological activities, including antibacterial, antifungal, and antitubercular effects, showcasing the broad therapeutic potential of these derivatives (MahyavanshiJyotindra et al., 2011).
Anticancer Activity
Further research into 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which share structural features with your compound, has revealed anticancer activities. These compounds were tested for their cytotoxic effects against leukemia cell lines, with some showing potent and selective effects. This highlights the potential for developing novel anticancer therapeutics based on these structural frameworks (Horishny et al., 2021).
DNA-binding Affinity
The study of compounds with structural similarities to "2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide," such as 2,5-bis(4-guanylphenyl)furan (furamidine), has revealed enhanced DNA-binding affinity. These findings suggest the potential application of similar compounds in targeting specific DNA sequences for therapeutic or biotechnological purposes (Laughton et al., 1995).
Future Directions
properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-14-6-8-15(9-7-14)20-17(25)13-27-19-22-21-18(16-5-4-12-26-16)24(19)23-10-2-3-11-23/h2-12H,13H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWDFGYVWYTEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
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